molecular formula C14H15N3O B7364554 N-(1-ethylcyclopropyl)phthalazine-1-carboxamide

N-(1-ethylcyclopropyl)phthalazine-1-carboxamide

Cat. No.: B7364554
M. Wt: 241.29 g/mol
InChI Key: QMTPOKZUEULEAH-UHFFFAOYSA-N
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Description

N-(1-ethylcyclopropyl)phthalazine-1-carboxamide is a compound that belongs to the class of phthalazine derivatives Phthalazine derivatives are known for their significant biological activities and pharmacological properties

Properties

IUPAC Name

N-(1-ethylcyclopropyl)phthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-14(7-8-14)16-13(18)12-11-6-4-3-5-10(11)9-15-17-12/h3-6,9H,2,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTPOKZUEULEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)NC(=O)C2=NN=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylcyclopropyl)phthalazine-1-carboxamide typically involves the reaction of phthalazine derivatives with ethylcyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base or acid, to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylcyclopropyl)phthalazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine oxides, while reduction may produce phthalazine hydrides. Substitution reactions can result in various substituted phthalazine derivatives.

Scientific Research Applications

N-(1-ethylcyclopropyl)phthalazine-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including neurodegenerative disorders and cardiovascular diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-ethylcyclopropyl)phthalazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N-(1-ethylcyclopropyl)phthalazine-1-carboxamide can be compared with other phthalazine derivatives, such as:

    Phthalazine-1,4-dione: Known for its anti-inflammatory and anticonvulsant properties.

    N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Studied for its potential as an NLRP3 inflammasome inhibitor.

    Phthalazinone derivatives: Display various biological activities, including antimicrobial and anticancer properties.

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in scientific research and industry.

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